

What is the chemical structure of prim-O-Glucosylangelicain?

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Compound of Interest

Compound Name: *prim-O-Glucosylangelicain*

Cat. No.: *B15592991*

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In-Depth Technical Guide: prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **prim-O-Glucosylangelicain**, a natural compound isolated from the roots of *Cimicifuga foetida*.^[1] This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

prim-O-Glucosylangelicain is a glycoside derivative of angelicain. Its chemical structure consists of an angelicain aglycone linked to a glucose molecule via an O-glycosidic bond.

The systematic IUPAC name for **prim-O-Glucosylangelicain** is 4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one.^[1]

Structural Details: The core of the molecule is a furo[3,2-g]chromen-5-one, which is a furan ring fused with a chromen-5-one. This core is substituted with a hydroxyl group, a 2-hydroxypropan-

2-yl group, and a glucosyloxymethyl group. The glucose moiety is attached at the C-7 position of the chromone ring through a methylene ether linkage.

Physicochemical Properties: **prim-O-Glucosylangelicain** is typically isolated as a powder.^[2] The purity of isolated samples is generally reported to be greater than 95-98%.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₆ O ₁₁	^{[1][2]}
Molecular Weight	454.42 g/mol	^[1]
SMILES Notation	<chem>CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O</chem>	^{[1][2]}
Appearance	Powder	^{[1][2]}

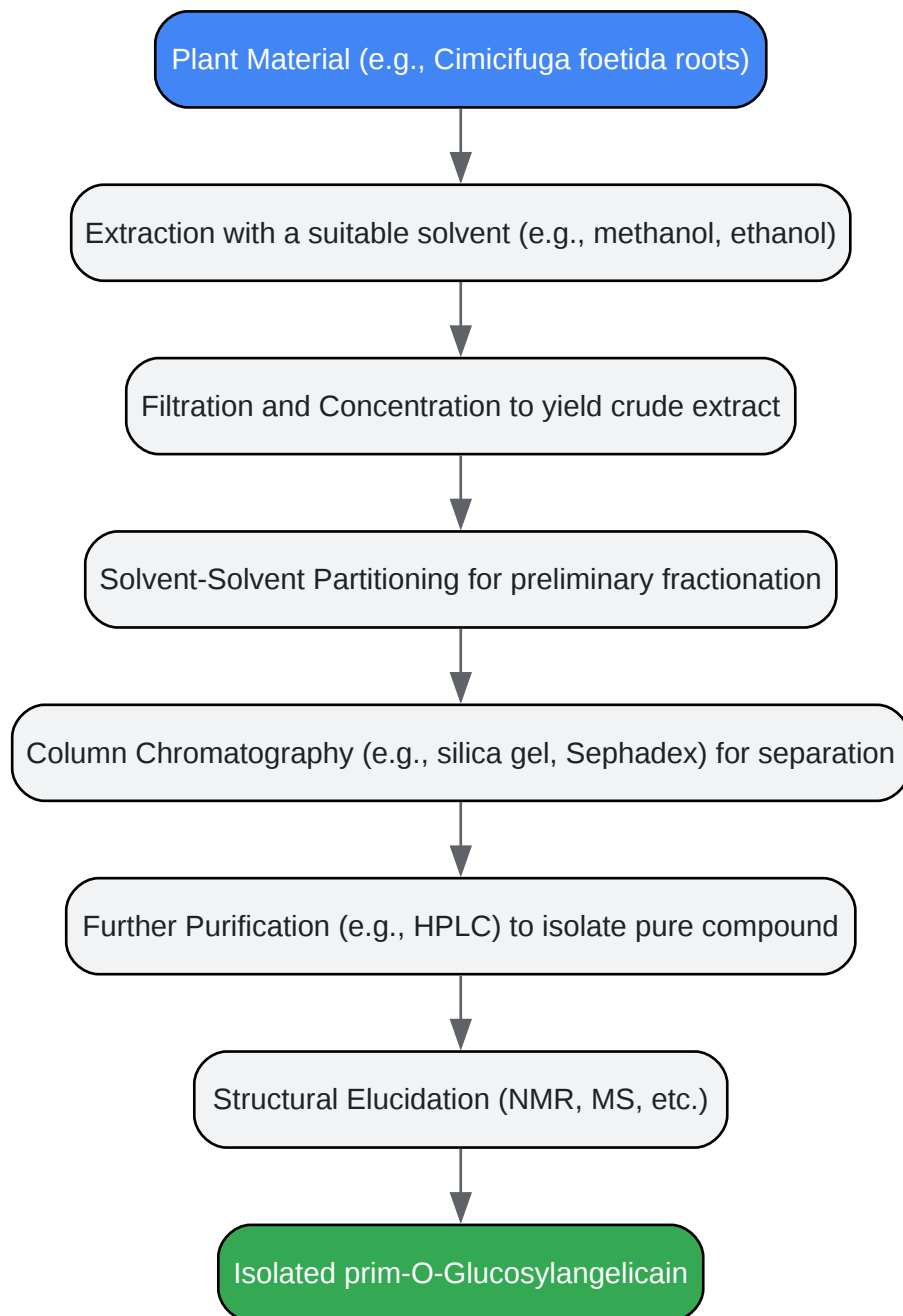
Experimental Protocols

While a specific, detailed experimental protocol for the isolation of **prim-O-Glucosylangelicain** is not readily available in the public domain, a general workflow can be inferred from standard phytochemical isolation procedures for similar compounds from plant sources.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of natural products like **prim-O-Glucosylangelicain** from plant material.

General Workflow for Natural Product Isolation



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A generalized workflow for the isolation of **prim-O-Glucosylangelicin**.

Key Steps in the Inferred Protocol:

- **Extraction:** The dried and powdered roots of *Cimicifuga foetida* would be subjected to extraction with a polar solvent such as methanol or ethanol to extract a broad range of compounds, including glycosides.
- **Fractionation:** The resulting crude extract would then be concentrated and partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Glycosides like **prim-O-Glucosylangelicain** would typically be found in the more polar fractions.
- **Chromatographic Separation:** The polar fractions would be subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the mixture into individual compounds.
- **Purification:** High-performance liquid chromatography (HPLC) would likely be used as a final purification step to obtain **prim-O-Glucosylangelicain** in high purity.
- **Structural Elucidation:** The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

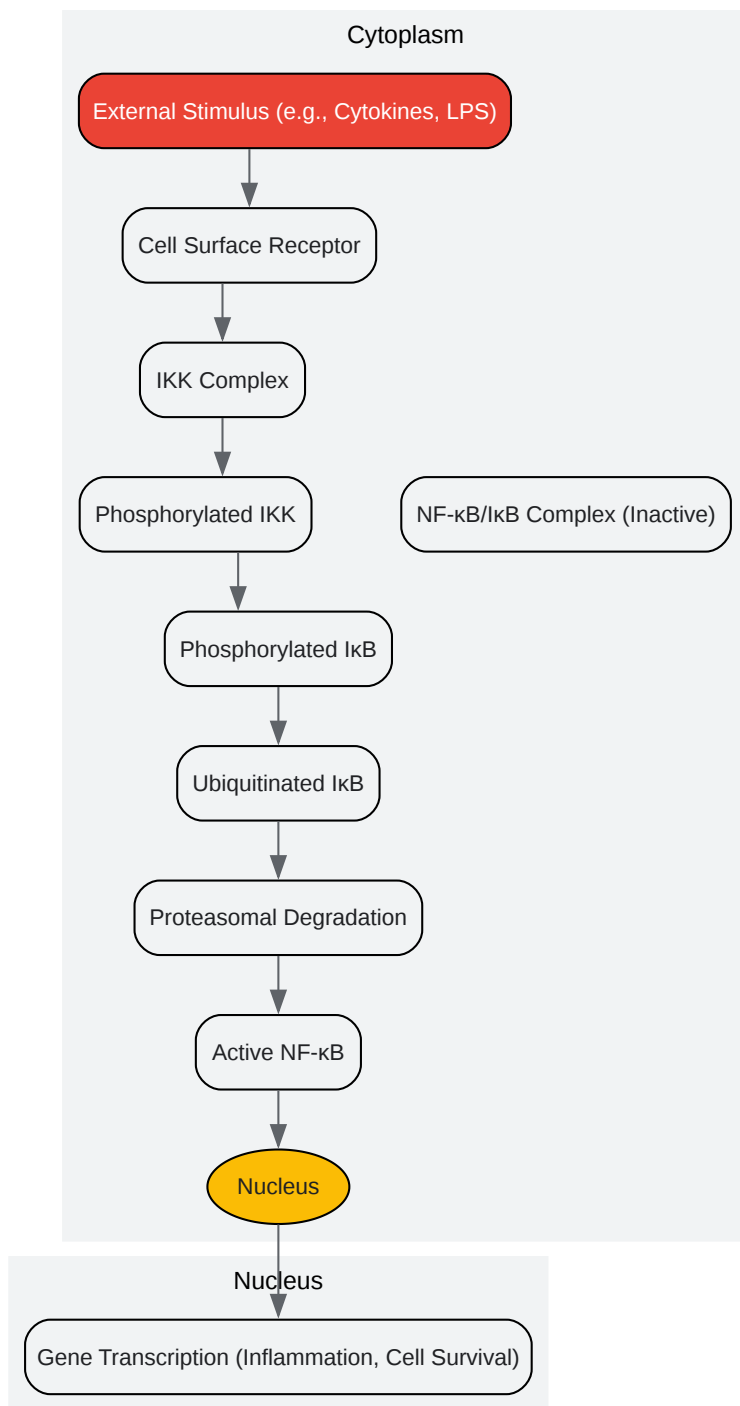
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of **prim-O-Glucosylangelicain**. However, numerous other compounds isolated from *Cimicifuga foetida* have demonstrated significant biological effects, offering a potential context for future research on **prim-O-Glucosylangelicain**.

For instance, cycloartane triterpenoids from *Cimicifuga foetida* have been shown to exhibit inhibitory activity on the Wnt signaling pathway. Additionally, another compound from this plant, KHF16, has been found to suppress breast cancer, partially by inhibiting the NF- κ B signaling pathway. These findings suggest that compounds from *Cimicifuga foetida* are a rich source of molecules with potential therapeutic applications.

Hypothetical Signaling Pathway Interaction

Given the anti-inflammatory and anti-cancer activities observed in other compounds from the same plant source, a logical starting point for investigating the biological activity of **prim-O-Glucosylangelicain** would be to examine its effect on key inflammatory and cell survival pathways, such as the NF- κ B pathway.

The following diagram illustrates a simplified representation of the NF- κ B signaling pathway, which could be a potential target for **prim-O-Glucosylangelicain**.

Hypothetical Target: NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

A simplified diagram of the NF- κ B signaling pathway.

Future research should focus on elucidating the specific biological targets and mechanisms of action of **prim-O-Glucosylangelicain** to determine its therapeutic potential. Investigations into its effects on pathways like NF- κ B and Wnt, given the activities of co-isolated compounds, would be a valuable starting point.

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